molecular formula C18H14N2O2S B5329624 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5329624
M. Wt: 322.4 g/mol
InChI Key: BMLFYWHZDUSSLK-JLHYYAGUSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzothiazole core linked to a 2,3-dimethoxyphenyl group via a conjugated double bond. The compound’s structural rigidity, conferred by the planar benzothiazole and aromatic methoxy-substituted phenyl ring, facilitates π-π stacking and hydrogen-bonding interactions, which are critical for its biological activity and crystallographic behavior . The α,β-unsaturated nitrile moiety serves as a Michael acceptor, enabling covalent interactions with cysteine residues in target proteins, a feature exploited in inhibitors of regulators of G-protein signaling (RGS) proteins .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-15-8-5-6-12(17(15)22-2)10-13(11-19)18-20-14-7-3-4-9-16(14)23-18/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLFYWHZDUSSLK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H15N2O2S
  • Molecular Weight : 305.4 g/mol
  • LogP : 5.2 (indicating high lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4

Benzothiazole derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms attributed to (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile include:

  • Inhibition of Tumor Growth : Studies suggest that benzothiazole compounds can inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Benzothiazole derivatives have shown promise against various pathogens, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibits tumor growth in vitro
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammation markers

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer properties of several benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on bacterial growth, supporting its potential as a new antimicrobial agent.

Research Findings

Research has consistently highlighted the versatility of benzothiazole derivatives in drug development. The structural attributes of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile contribute to its biological activity:

  • Structural Stability : The presence of the benzothiazole moiety enhances stability and bioavailability.
  • Lipophilicity : High LogP values suggest efficient membrane permeability, crucial for cellular uptake.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.

Key Reactions:

  • Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic structures.
  • Substitution Reactions: It can undergo nucleophilic substitutions due to the presence of the benzothiazole moiety.

Biology

Recent studies have investigated the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent.

Biological Activities:

  • Antimicrobial Properties: Tests have shown that the compound exhibits significant activity against various bacterial strains.
  • Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Medicine

The medicinal applications of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile are being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Case Studies:

  • Cancer Treatment: A study demonstrated that derivatives of this compound could effectively reduce tumor size in animal models.
  • Infection Control: Research highlighted its efficacy in treating infections caused by resistant bacterial strains.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated nitrile group facilitates [4+2] Diels-Alder reactions with dienes. For example, reactions with cyclopentadiene yield bicyclic adducts with high regioselectivity due to electron-withdrawing effects of the nitrile group .

Reaction Conditions Product Yield
Diels-Alder with cyclopentadieneToluene, 80°C, 12 hHexahydro-1H-isoindole-1-carbonitrile78%

Nucleophilic Additions

The acrylonitrile’s β-carbon is susceptible to nucleophilic attack. Primary amines (e.g., methylamine) undergo Michael additions, forming β-amino derivatives .

Nucleophile Conditions Product Yield
MethylamineEtOH, reflux, 6 h3-(Benzothiazol-2-yl)-2-(2,3-dimethoxyphenyl)propanenitrile65%

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group undergoes nitration and bromination at the para position relative to methoxy groups. Nitration with HNO₃/H₂SO₄ produces a mono-nitro derivative.

Reagent Conditions Product Yield
HNO₃ (fuming)H₂SO₄, 0°C, 2 h4-Nitro-2,3-dimethoxyphenyl derivative82%

Benzothiazole Ring Modifications

The benzothiazole sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

Oxidizing Agent Conditions Product Yield
mCPBACH₂Cl₂, 25°C, 4 hBenzothiazole sulfone derivative91%

Nitrile Hydrolysis

The nitrile group hydrolyzes to a carboxylic acid under acidic conditions (e.g., HCl/H₂O), forming (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylic acid .

Conditions Catalyst Product Yield
6 M HCl, reflux, 8 hNoneAcrylic acid derivative74%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes (e.g., ethylene), forming cyclobutane derivatives.

Substrate Conditions Product Yield
EthyleneCH₃CN, UV, 24 hCyclobutane-fused acrylonitrile68%

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the acrylonitrile double bond, yielding the saturated propionitrile derivative .

Catalyst Conditions Product Yield
10% Pd-CEtOAc, 50 psi H₂, 3 h3-(Benzothiazol-2-yl)-2-(2,3-dimethoxyphenyl)propanenitrile88%

Key Mechanistic Insights:

  • The E-configuration of the acrylonitrile group (confirmed by X-ray crystallography ) directs stereoselectivity in cycloadditions.

  • Electron-donating methoxy groups enhance electrophilic substitution on the phenyl ring.

  • Benzothiazole’s aromaticity stabilizes intermediates in nucleophilic additions .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other benzothiazole-based α,β-unsaturated nitriles (Table 1). Key variations lie in the substituents on the phenyl ring and the heterocyclic core:

Compound Name Benzothiazole Core Aryl Substituent Functional Groups Key Interactions
Target Compound Yes 2,3-Dimethoxyphenyl α,β-unsaturated nitrile π-π stacking, H-bonding
CCG-63802 Yes 3-Methylphenoxy-pyridopyrimidine α,β-unsaturated nitrile Covalent RGS4 inhibition
(2E)-2-(Benzoxazol-2-yl)-3-heteroaryl analogs Benzoxazole 5-R-furan/thiophene α,β-unsaturated nitrile π-π interactions (solid state)
(2E)-3-(Dimethylamino) analog Yes Dimethylamino α,β-unsaturated nitrile Intramolecular H-bonding
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization and altering binding affinity compared to dimethylamino (electron-donating) or nitro (electron-withdrawing) substituents in analogs .

Enzyme Inhibition and RGS Protein Targeting

  • RGS4 Inhibition : The target compound’s structural analogs, CCG-63802 and CCG-63808, inhibit RGS4 via covalent modification of cysteine residues by the α,β-unsaturated nitrile group. However, their reactive nature limits cellular specificity .

Antimicrobial and Anticancer Activity

  • Antimicrobial : Derivatives like 5a–e (Table 1) show broad-spectrum activity against E. coli and S. aureus (MIC: 4–16 µg/mL), attributed to the benzothiazole core’s membrane-disrupting properties .
  • Anticancer : Pyrrolo[2,1-b][1,3]benzothiazoles derived from similar intermediates exhibit IC₅₀ values of 2–10 µM against MCF-7 and HeLa cell lines .

Physicochemical and Crystallographic Insights

  • Planarity and Packing : The target compound’s planar structure (evidenced in analogs ) promotes stacking interactions, critical for crystallographic stability.
  • Solvent Effects: Derivatives with diphenylamino substituents () exhibit solvent-dependent conformational changes (anti vs. syn), impacting solubility and aggregation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile, and how do reaction parameters affect yield?

  • Answer : The compound can be synthesized via condensation reactions between benzothiazol-2-yl acetonitrile and substituted aldehydes under reflux conditions. For example, analogous benzothiazole derivatives are synthesized using dimethylformamide-dimethyl acetal in acetic acid, yielding 88% after recrystallization from ethanol . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux ~100–110°C), and stoichiometric ratios. Purity is monitored via TLC, and yields improve with slow evaporation for crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

  • Answer :

  • NMR : Aromatic protons (δ 7.0–8.5 ppm for benzothiazole and dimethoxyphenyl), methoxy groups (δ ~3.8–4.0 ppm), and nitrile (C≡N) absence in 1H^1H-NMR.
  • IR : Strong C≡N stretch (~2220 cm1^{-1}), C=C (benzothiazole, ~1600 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}).
  • Mass Spec : Molecular ion peak at m/z corresponding to C18H13N2O2SC_{18}H_{13}N_2O_2S (exact mass: 327.07) with fragmentation at the nitrile and benzothiazole moieties .

Q. How does the 2,3-dimethoxyphenyl substituent influence the compound’s electronic properties and reactivity?

  • Answer : The methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic ring. This increases electrophilicity at the α,β-unsaturated nitrile system, facilitating nucleophilic additions. Computational studies (e.g., DFT) can quantify charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how can X-ray diffraction (XRD) resolve structural ambiguities?

  • Answer : XRD analysis of analogous benzothiazoles reveals planar geometries with π-π stacking (3.7–4.0 Å between benzothiazole rings) and absence of classical hydrogen bonds. Non-covalent interactions (van der Waals, C-H···π) dominate packing. Refinement using riding models for H-atoms and anisotropic displacement parameters ensures accuracy .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. no activity) for benzothiazole derivatives?

  • Answer : Discrepancies may arise from assay conditions (cell lines, concentrations) or substituent effects. Strategies include:

  • Dose-response studies : Establish IC50_{50} values across multiple cell lines.
  • SAR analysis : Compare analogs with varied substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores .
  • Target validation : Use molecular docking to predict binding to enzymes like topoisomerase II or kinases, followed by enzymatic assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility.
  • Prodrug design : Mask the nitrile group as a metabolically labile ester.
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Methodological Considerations

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Software like AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms.
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • Limitations : Over-reliance on static crystal structures; experimental validation (e.g., SPR, ITC) is critical .

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?

  • Answer :

  • COX-2 inhibition : Measure prostaglandin E2_2 (PGE2_2) levels in LPS-stimulated macrophages.
  • NF-κB luciferase assay : Quantify transcriptional activity in HEK293 cells.
  • Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in supernatants .

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